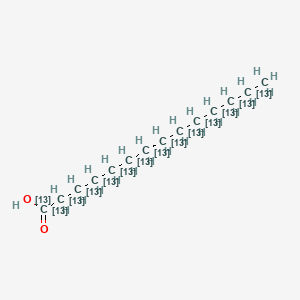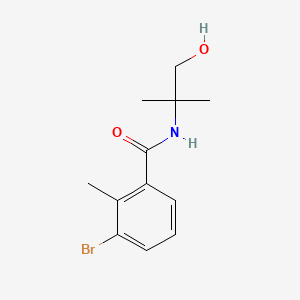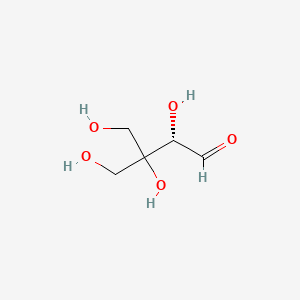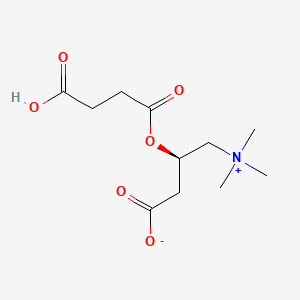
Tris(1-chloro-2-propyl) Phosphate-d18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled organophosphorus compound. It is a derivative of Tris(1-chloro-2-propyl) Phosphate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .
作用機序
Target of Action
Tris(1-chloro-2-propyl) Phosphate-d18, also known as TCPP-d18, is a deuterium-labeled compound . It’s primarily used as a tracer for quantitation during the drug development process
Mode of Action
The mode of action of TCPP-d18 involves its interaction with its targets, leading to changes in the pharmacokinetic and metabolic profiles of drugs
Biochemical Pathways
It’s known that deuterium-labeled compounds like tcpp-d18 are used as tracers in drug development, implying their involvement in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of TCPP-d18 involve its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
It’s known that deuterium-labeled compounds like tcpp-d18 can affect the pharmacokinetic and metabolic profiles of drugs .
生化学分析
Biochemical Properties
Tris(1-chloro-2-propyl) Phosphate-d18 interacts with various enzymes and proteins in the human body. In a study conducted with human liver microsomes, two metabolites, namely bis(2-chloro-isopropyl) phosphate and bis(1-chloro-2-propyl) 1-hydroxy-2-propyl phosphate, were identified . These interactions highlight the role of this compound in biochemical reactions.
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-chloro-2-propyl) Phosphate-d18 typically involves the reaction of 1-chloro-2-propanol-d6 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: Tris(1-chloro-2-propyl) Phosphate-d18 undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include phosphoric acid derivatives, chlorinated alcohols, and substituted phosphates .
科学的研究の応用
Tris(1-chloro-2-propyl) Phosphate-d18 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of organophosphorus compounds.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics to trace the distribution and breakdown of organophosphorus compounds in biological systems.
Environmental Science: Utilized in the analysis of environmental samples to monitor the presence and degradation of organophosphorus flame retardants.
類似化合物との比較
- Tris(2-chloroethyl) Phosphate (TCEP)
- Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP)
- Tris(2-chloro-1-methylethyl) Phosphate (TCPP)
Comparison: Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved accuracy in mass spectrometric analyses and is less prone to isotopic fractionation .
特性
CAS番号 |
1447569-78-9 |
|---|---|
分子式 |
C9H18Cl3O4P |
分子量 |
345.673 |
IUPAC名 |
tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
InChI |
InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
InChIキー |
KVMPUXDNESXNOH-WMQNGQRQSA-N |
SMILES |
CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
同義語 |
Tris(2-chloroisopropyl) Phosphate-d18; Antiblaze 80-d18; Antiblaze TMCP-d18; Daltoguard F-d18; Fyrol PCF-d18; Hostaflam OP 820-d18; Levagard PP-d18; Levagard PP-Z-d18; PUMA 4010-d18; TCPP-d18; Tolgard TMCP-d18; Tris(1-methyl-2-chloroethyl) Phosphate- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-cyclopropylamino-N-[2-chloro-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B565915.png)

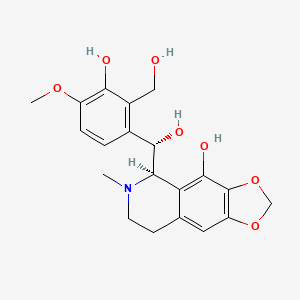
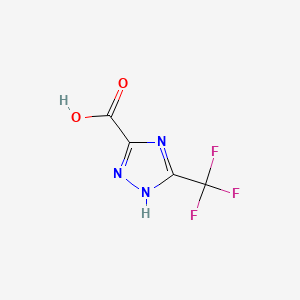
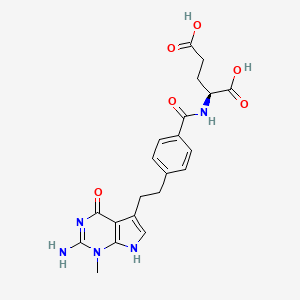
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

![[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-1H-imidazol-5-yl-methanone](/img/structure/B565929.png)
